N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
CAS No.: 895014-86-5
Cat. No.: VC4604096
Molecular Formula: C22H18FN3OS
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895014-86-5 |
|---|---|
| Molecular Formula | C22H18FN3OS |
| Molecular Weight | 391.46 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H18FN3OS/c1-14-8-9-17(15(2)11-14)21(27)26(13-16-5-4-10-24-12-16)22-25-20-18(23)6-3-7-19(20)28-22/h3-12H,13H2,1-2H3 |
| Standard InChI Key | AGYIMVLXXXKFHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C |
Introduction
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound classified under benzamide derivatives. It features a benzothiazole core substituted with a fluorine atom and additional functional groups, including pyridinyl and dimethylbenzamide moieties. Such compounds are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Synthesis Pathway
Although specific synthesis details for this compound are unavailable in the provided sources, similar benzothiazole derivatives are typically synthesized through multi-step reactions involving:
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Formation of Benzothiazole Core: Reacting substituted anilines with sulfur-containing reagents (e.g., thiourea) under oxidative conditions.
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Amide Bond Formation: Coupling the benzothiazole derivative with an appropriate acid chloride or carboxylic acid in the presence of a base.
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Final Substitution: Introducing fluorine and other functional groups via selective halogenation or alkylation reactions.
Biological Significance
Benzothiazole derivatives, including compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide, have been extensively studied for their pharmacological potential.
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups (e.g., fluorine) enhances their potency by improving lipophilicity and cellular permeability .
Anticancer Activity
Compounds containing benzothiazole scaffolds have shown efficacy against various cancer cell lines, including breast adenocarcinoma (MCF7). Their mechanism often involves DNA intercalation or inhibition of enzymes critical for cancer cell proliferation .
Molecular Modeling and Drug Design
Molecular docking studies on related compounds suggest that benzothiazole derivatives bind effectively to active sites of target proteins through hydrogen bonding, π–π stacking interactions, and hydrophobic contacts. These interactions can be optimized by modifying substituents on the benzothiazole ring or amide group.
Challenges and Future Directions
While benzothiazole derivatives hold promise in drug development, challenges include:
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Optimization of Selectivity: Enhancing target specificity while minimizing off-target effects.
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Pharmacokinetics: Improving bioavailability and metabolic stability.
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Toxicity Profiling: Comprehensive toxicity studies are required to ensure safety.
Future research could focus on:
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High-throughput screening for biological activity.
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Structural modifications to enhance potency.
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Formulation studies for clinical applications.
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